4-Nitro-1,2,5-oxadiazole-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-nitro-1,2,5-oxadiazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HN3O5/c7-3(8)1-2(6(9)10)5-11-4-1/h(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQGLNJPAMWIKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NON=C1[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30570084 | |
| Record name | 4-Nitro-1,2,5-oxadiazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159014-11-6 | |
| Record name | 4-Nitro-1,2,5-oxadiazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of 4 Nitro 1,2,5 Oxadiazole 3 Carboxylic Acid
Reactivity of the Nitro Group: Selective Reduction and Nucleophilic Substitution Processes
The nitro group attached to the 1,2,5-oxadiazole ring is a key center of reactivity, participating in both reduction and substitution reactions.
Selective Reduction: The conversion of the nitro group to an amino group is a synthetically valuable transformation. However, the presence of the reducible oxadiazole ring and the carboxylic acid group necessitates the use of selective reduction methods. General methods for the selective reduction of aromatic nitro compounds in the presence of other sensitive functionalities, such as carboxylic acids, are well-established. niscpr.res.in Reagents like hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder have been shown to effectively reduce aromatic nitro groups to their corresponding amines at room temperature without affecting other reducible moieties. niscpr.res.in Another common approach is catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a suitable hydrogen source, which can often be tuned to selectively reduce the nitro group under controlled conditions. The successful application of these methods would yield 4-amino-1,2,5-oxadiazole-3-carboxylic acid, a valuable building block for further derivatization.
Nucleophilic Substitution: The 1,2,5-oxadiazole ring, particularly when substituted with strong electron-withdrawing groups like a nitro and a carboxyl group, is highly activated towards nucleophilic aromatic substitution (SNAr). mdpi.com In this context, the nitro group can function as an effective leaving group, being displaced by a variety of nucleophiles. nih.gov This reactivity is a cornerstone of SNAr chemistry, where an electron-deficient aromatic or heteroaromatic ring undergoes nucleophilic attack, forming a temporary, stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group to restore aromaticity. nih.gov The reaction of 4-nitro-1,2,5-oxadiazole-3-carboxylic acid with nucleophiles such as alkoxides, phenoxides, or amines could thus provide a pathway to a diverse range of substituted 1,2,5-oxadiazole derivatives.
| Reaction Type | Typical Reagents | Potential Product |
|---|---|---|
| Selective Reduction | Hydrazine glyoxylate/Zn; H₂, Pd/C | 4-Amino-1,2,5-oxadiazole-3-carboxylic acid |
| Nucleophilic Substitution (as leaving group) | RONa, ArONa, R₂NH | 4-Alkoxy/Aryloxy/Amino-1,2,5-oxadiazole-3-carboxylic acid |
Reactivity of the Carboxylic Acid Moiety: Esterification, Amidation, and Decarboxylation Pathways
The carboxylic acid group at the 3-position of the ring is another key site for chemical modification, allowing for the synthesis of esters, amides, and potentially decarboxylated products.
Esterification: Standard acid-catalyzed esterification procedures, such as the Fischer esterification involving refluxing with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄), are applicable. nih.goviajpr.com These reactions convert the carboxylic acid into its corresponding ester, which can modify the compound's solubility and pharmacokinetic properties. Given the electronic nature of the parent molecule, chemo-selective methods using milder coupling agents may also be employed to avoid potential side reactions with the sensitive nitro-oxadiazole system. rsc.org
Amidation: The formation of amides from the carboxylic acid is a crucial reaction for building larger molecules and is fundamental in medicinal chemistry. nih.gov This is typically achieved by activating the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine. derpharmachemica.com Alternatively, direct amidation can be performed using a wide variety of modern coupling agents, such as carbodiimides (e.g., DCC, EDC) or phosphonium-based reagents, which facilitate amide bond formation under mild conditions. lookchemmall.comresearchgate.net These methods provide efficient access to a library of amide derivatives of this compound.
Decarboxylation: The removal of the carboxylic acid group via decarboxylation can be a challenging transformation for aromatic and heteroaromatic carboxylic acids. These reactions often require harsh conditions, such as high temperatures, sometimes in the presence of a metal catalyst like copper. chemrevlett.com The strong electron-withdrawing nature of both the nitro group and the 1,2,5-oxadiazole ring may influence the stability of the carbanionic or radical intermediate formed upon CO₂ loss, thereby affecting the feasibility and conditions required for decarboxylation. acgpubs.org Successful decarboxylation would yield 3-nitro-1,2,5-oxadiazole.
Electrophilic and Nucleophilic Characteristics of the 1,2,5-Oxadiazole Ring System
The 1,2,5-oxadiazole ring is an archetypal electron-deficient heterocycle. chemicalbook.com It is classified as a π-excessive system, with 6π electrons delocalized over the five-membered ring. chemicalbook.com However, the presence of two electronegative nitrogen atoms and an oxygen atom results in a significant withdrawal of electron density from the ring carbons.
This inherent electron deficiency is dramatically amplified in this compound by the potent electron-withdrawing effects of both the nitro and carboxylic acid substituents. Consequently, the carbon atoms of the oxadiazole ring are highly electrophilic and susceptible to attack by nucleophiles. researchgate.netnih.gov Conversely, the ring is strongly deactivated towards electrophilic aromatic substitution. Electrophilic attack, if it were to occur, would be extremely difficult and would likely require forcing conditions, with the ring nitrogen atoms being the most probable (though still unlikely) sites of interaction. The high electrophilicity of the ring is a defining feature of the molecule's reactivity, facilitating reactions such as the nucleophilic substitution of the nitro group discussed previously.
Ring-Opening, Ring-Closure, and Rearrangement Pathways of 1,2,5-Oxadiazoles
While 3,4-disubstituted 1,2,5-oxadiazoles are generally considered to be stable heterocyclic systems, they can participate in ring-opening and rearrangement reactions under specific conditions. thieme-connect.de
Ring Stability and Cleavage: The stability of the 1,2,5-oxadiazole ring allows for a range of manipulations on its substituents. thieme-connect.de However, monosubstituted or unsubstituted 1,2,5-oxadiazoles can undergo ring cleavage, particularly under basic conditions. thieme-connect.de Given that the title compound is disubstituted, it is expected to possess considerable stability.
Rearrangement Pathways: Rearrangements are a well-documented aspect of oxadiazole chemistry. The Boulton-Katritzky rearrangement is a prominent thermal or photochemical rearrangement of oxadiazoles, but it is most commonly associated with the 1,2,4-oxadiazole (B8745197) isomer and specific 3-heteroallyl-substituted 1,2,5-oxadiazoles. thieme-connect.denih.govosi.lv This reaction involves an intramolecular nucleophilic attack leading to the formation of a new heterocyclic system. chim.it Another relevant transformation is the rearrangement of a furoxan (1,2,5-oxadiazole N-oxide) ring to the more stable furazan (B8792606) (1,2,5-oxadiazole) structure, a reaction that can be promoted by Lewis acids. researchgate.net While this compound itself is a furazan, this type of rearrangement is crucial in the synthesis of related compounds. Under sufficiently energetic conditions (e.g., thermolysis or photolysis), cleavage of the weak N-O bond could potentially initiate ring-opening to form dinitrile dioxide or related reactive intermediates, which could then undergo further transformations or ring-closure reactions.
Computational Approaches to Elucidate Reaction Mechanisms and Transition States
Computational chemistry provides powerful tools for understanding the electronic structure and reactivity of molecules like this compound. Density Functional Theory (DFT) is a particularly common method for investigating such systems. earthlinepublishers.comresearchgate.net
Electronic Properties and Reactivity: DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can be used to determine key electronic properties. earthlinepublishers.comresearchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution provides insight into the molecule's reactivity. For this highly electron-deficient molecule, the LUMO is expected to be of low energy and localized on the ring and nitro group, indicating its susceptibility to nucleophilic attack. mdpi.com Calculated parameters such as electronegativity and hardness can quantify its reactivity profile. mdpi.com
Mechanistic Studies: Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions. They can be used to locate transition state structures and calculate activation energies for the reactions discussed in previous sections, such as nucleophilic substitution or decarboxylation. earthlinepublishers.com This allows for a detailed understanding of reaction mechanisms, the feasibility of different pathways, and the influence of substituents on reactivity. For instance, theoretical studies on related nitro-oxadiazole systems have been used to assess their stability and predict their energetic properties, which are directly linked to their underlying chemical reactivity. rsc.orgnih.gov Such computational investigations can guide synthetic efforts and provide a theoretical framework for interpreting experimental observations. researchgate.net
| Property | Predicted Characteristic | Implication for Reactivity |
|---|---|---|
| LUMO Energy | Very Low | High susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | Large | High kinetic stability |
| Electron Density | Low on ring carbons | Ring is highly electrophilic |
| Activation Energy (SNAr) | Calculable | Predicts feasibility of nitro group substitution |
Structural Modifications and Analogues of 4 Nitro 1,2,5 Oxadiazole 3 Carboxylic Acid
Synthesis and Conformational Analysis of Functionalized Furazan (B8792606) Derivatives
The synthesis of functionalized furazan derivatives often begins with precursors like 3-amino-4-cyanofurazan, which can be converted to a variety of intermediates. The carboxylic acid group in 4-nitro-1,2,5-oxadiazole-3-carboxylic acid serves as a versatile handle for the introduction of various functional groups through standard organic transformations. For instance, the acid can be converted to its corresponding acyl chloride, which is a highly reactive intermediate for the synthesis of esters, amides, and other derivatives.
While specific conformational analysis studies on derivatives of this compound are not extensively documented in publicly available literature, general principles of conformational analysis of substituted five-membered heterocyclic rings would apply. The planarity of the furazan ring is a key feature, and the rotational barriers of the carboxyl and nitro groups, as well as any synthesized functional groups, would be of primary interest. Computational chemistry can provide insights into the preferred conformations and the electronic effects of the substituents on the ring. For example, in related aminofurazan-4-carboxylic acid derivatives, it has been noted that these molecules can exist as a mixture of s-cis and s-trans conformers, stabilized by conjugation and hydrogen bonding. nih.gov
Development of Nitro-Oxadiazole Conjugates and Polyoxadiazole Architectures
The development of energetic materials often involves the conjugation of multiple nitro-oxadiazole moieties or the creation of polymeric structures to enhance detonation properties and thermal stability. The 4-nitro-1,2,5-oxadiazole unit is a critical component in several advanced energetic materials.
Nitro-oxadiazole conjugates are molecules where two or more oxadiazole rings, at least one of which is a nitro-oxadiazole, are linked together. An example of a related energetic material is 3-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazole (LLM-192), which showcases the strategy of combining different substituted furazan rings to achieve desirable energetic properties. nih.gov
Polyoxadiazole architectures, particularly those incorporating the furazan subunit, are a class of energetic polymers. While the direct polymerization of this compound is not widely reported, the synthesis of energetic polymers containing furazan rings is an active area of research. mdpi.comacs.org These polymers are sought after for their potential as high-performance binders in propellant and explosive formulations. The general approach involves the polymerization of difunctional furazan monomers.
Hybrid Heterocyclic Systems Incorporating 1,2,5-Oxadiazole
A prominent strategy in the design of modern energetic materials is the creation of hybrid molecules that incorporate different heterocyclic rings. This approach aims to combine the desirable properties of each ring system, such as the high nitrogen content of triazoles and tetrazoles with the high heat of formation of furazans, to achieve a superior balance of energy and stability.
Oxadiazole-Pyrazole Linkages
The combination of pyrazole (B372694) and furazan rings in a single molecule is a promising avenue for creating new high-energy density materials. nih.govchim.it While direct synthesis from this compound is not explicitly detailed in available literature, the general synthetic strategy would likely involve the conversion of the carboxylic acid to a reactive intermediate, such as an acyl chloride or ester, followed by reaction with a suitably functionalized pyrazole. The resulting hybrid molecules are of interest for their potential as melt-castable explosives.
Oxadiazole-Tetrazole Systems
The hybridization of furazan and tetrazole rings is a well-established strategy for developing powerful and thermally stable energetic materials. nih.govnih.gov Tetrazoles are known for their high nitrogen content and positive heats of formation. The synthesis of such hybrids often involves the reaction of a cyano-functionalized furazan with an azide (B81097) to form the tetrazole ring. nih.gov For instance, N,N'-methylenebis(n-(4-(2H-tetrazol-5-yl) 1,2,5-oxadiazol-3-yl) nitramide) is an energetic compound with excellent performance, and intriguingly, its synthesis involved a step where a tetrazole group was converted to a carboxyl group upon nitration, highlighting a potential synthetic interconversion route. nih.gov
Oxadiazole-Triazole Conjugates
The conjugation of furazan and triazole rings is another effective approach to produce energetic materials with a favorable balance of properties. chemistry-chemists.comfrontiersin.org Triazoles, like tetrazoles, contribute high nitrogen content and thermal stability. The synthesis of furazan-triazole hybrids can be achieved through various synthetic routes, often involving click chemistry or the construction of the triazole ring from a furazan-containing precursor. For example, energetic salts of 3-(3-dinitromethanide-1H-1,2,4-triazol-5-yl)-4-nitraminofurazanate have been synthesized and characterized, demonstrating the potential of combining these two heterocycles with additional energetic functionalities. chemistry-chemists.com
Bioisosteric Replacement Strategies Utilizing 1,2,5-Oxadiazole Scaffolds
In medicinal chemistry, bioisosterism refers to the substitution of a part of a molecule with a chemical group that has similar physical or chemical properties, with the aim of creating a new compound with similar or improved biological activity. The 1,2,5-oxadiazole ring and its derivatives have been explored as bioisosteres for various functional groups.
The 4-hydroxy-1,2,5-oxadiazol-3-yl moiety, a close analogue of the title compound, has been successfully utilized as a bioisostere for the carboxylic acid group. nih.gov This substitution can be advantageous in drug design to modulate properties such as acidity, lipophilicity, and metabolic stability. While the direct use of the 4-nitro-1,2,5-oxadiazole scaffold as a bioisostere is less documented, the general principle of using oxadiazole rings to mimic other functional groups is well-established. nih.govresearchgate.net For instance, 1,2,4-oxadiazoles are recognized as effective bioisosteres for esters and amides. nih.govresearchgate.net
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
While specific experimental NMR spectra for 4-Nitro-1,2,5-oxadiazole-3-carboxylic acid are not extensively reported in the surveyed literature, the expected spectral features can be reliably predicted based on the known chemical shifts for its constituent functional groups.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple, dominated by a single, highly characteristic signal for the carboxylic acid proton. This proton typically appears as a broad singlet in the downfield region of the spectrum, generally around 12 ppm. openstax.orgyoutube.com The exact chemical shift can be influenced by solvent and concentration due to variations in hydrogen bonding. openstax.org The absence of other signals would confirm the substitution pattern of the oxadiazole ring, which lacks any hydrogen atoms.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides critical information about the carbon backbone. Three distinct signals are anticipated: one for the carboxylic acid carbon and two for the carbons of the 1,2,5-oxadiazole ring. The carboxyl carbon is expected to resonate in the typical range for such functional groups, between 165 and 185 δ. openstax.orglibretexts.org The two carbons of the heterocyclic ring (C3 and C4) would have distinct chemical shifts due to the different electronic environments imposed by the attached carboxylic acid and nitro groups. Based on data for substituted oxadiazoles, these carbons are expected in the range of 150-165 δ. scispace.com The carbon atom bonded to the electron-withdrawing nitro group (C4) would likely be shifted further downfield compared to the carbon bonded to the carboxylic acid group (C3).
Table 1: Predicted NMR Chemical Shifts (δ) for this compound This is an interactive data table. You can sort, filter, and search the data.
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|---|
| ¹H | Carboxylic Acid (-COOH) | ~ 12.0 | Broad Singlet | Shift is solvent and concentration dependent. openstax.orgyoutube.com |
| ¹³C | Carboxylic Acid (-C OOH) | 165 - 185 | Singlet | Typical range for carboxyl carbons. openstax.orglibretexts.org |
| ¹³C | Oxadiazole Ring (C-COOH) | 150 - 165 (estimated) | Singlet | Estimated based on analogous heterocyclic systems. scispace.com |
For unambiguous assignment, especially in more complex derivatives, two-dimensional (2D) NMR techniques would be invaluable. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) would correlate the oxadiazole carbons with any attached protons (though none are present in the parent acid). The Heteronuclear Multiple Bond Correlation (HMBC) experiment would be more informative, showing long-range correlations (2-3 bonds) between the carboxylic acid proton and both the carboxyl carbon and the C3 carbon of the oxadiazole ring, confirming their connectivity.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy is highly effective for identifying the key functional groups within the molecule. The IR and Raman spectra would display characteristic bands for the carboxylic acid, the nitro group, and the oxadiazole ring system.
The most prominent features for the carboxylic acid moiety include a very broad O-H stretching vibration, typically spanning from 2500 to 3300 cm⁻¹, which arises from strong hydrogen bonding in the dimeric form of the acid. openstax.orglibretexts.org Additionally, a strong and sharp absorption band for the carbonyl (C=O) stretch is expected between 1710 and 1760 cm⁻¹. openstax.org
The nitro group (-NO₂) gives rise to two distinct, strong stretching vibrations: an asymmetric stretch typically found in the 1500–1560 cm⁻¹ region and a symmetric stretch in the 1345–1385 cm⁻¹ region. researchgate.net The vibrations of the 1,2,5-oxadiazole ring itself, including C=N and N-O stretching, would contribute to a series of bands in the fingerprint region (below 1600 cm⁻¹). nih.gov
Table 2: Predicted Principal Vibrational Bands for this compound This is an interactive data table. You can sort, filter, and search the data.
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Very Broad |
| Carboxylic Acid | C=O stretch | 1710 - 1760 | Strong, Sharp |
| Nitro Group | Asymmetric N-O stretch | 1500 - 1560 | Strong |
| Nitro Group | Symmetric N-O stretch | 1345 - 1385 | Strong |
| Oxadiazole Ring | Ring stretching (C=N, C-N) | 1400 - 1600 | Medium-Strong |
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is used to confirm the molecular weight and to gain structural insights through the analysis of fragmentation patterns. For this compound (C₃HN₃O₅), the calculated monoisotopic mass is approximately 174.99 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) at m/z ≈ 175 would be expected. The fragmentation is likely to proceed through several characteristic pathways initiated by the loss of stable neutral molecules or radicals. Plausible fragmentation includes the initial loss of a hydroxyl radical (-OH) to give an ion at [M-17]⁺, or the loss of the nitro group (-NO₂) to yield an ion at [M-46]⁺. Another common pathway for carboxylic acids is the loss of the entire carboxyl group (-COOH), which would produce a fragment ion at [M-45]⁺. Subsequent fragmentation could involve the cleavage of the oxadiazole ring. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the parent ion and its major fragments with high accuracy.
Table 3: Predicted Mass Spectrometry Fragments for this compound This is an interactive data table. You can sort, filter, and search the data.
| Proposed Ion | Formula of Ion | Calculated m/z | Neutral Loss |
|---|---|---|---|
| [M]⁺ | [C₃HN₃O₅]⁺ | 175.0 | - |
| [M-OH]⁺ | [C₃N₃O₄]⁺ | 158.0 | •OH |
| [M-NO₂]⁺ | [C₃HN₂O₃]⁺ | 129.0 | •NO₂ |
X-ray Crystallography for Solid-State Structure Determination
While the crystal structure for this compound itself is not available in the reviewed literature, the structure of a closely related energetic compound, 4-[(4-nitro-1,2,5-oxadiazol-3-yl)-NNO-azoxyl]-1,2,5-oxadiazol-3-amine, has been determined by X-ray diffraction. dtic.milresearchgate.net This structure provides valuable insight into the geometry and packing of the 4-nitro-1,2,5-oxadiazole core.
Analysis of the aforementioned related compound revealed key structural features that are likely conserved in the title acid. dtic.mil The 4-nitro-1,2,5-oxadiazole ring system is planar, a characteristic feature of such aromatic heterocyclic compounds. The study confirmed the connectivity and provided precise bond lengths and angles for the nitro-oxadiazole moiety. Such analysis for the title compound would definitively establish its molecular conformation, including the orientation of the carboxylic acid group relative to the oxadiazole ring. Furthermore, it would reveal detailed information about intermolecular interactions, such as the hydrogen-bonding networks formed by the carboxylic acid groups, which govern the crystal packing and influence physical properties like density. The crystallographic data for the related amine derivative showed a high crystal density of 1.856 g/cm³, suggesting that compounds containing the nitro-oxadiazole framework tend to pack efficiently in the solid state. dtic.milresearchgate.net
Table 4: Crystallographic Data for the Related Compound 4-[(4-Nitro-1,2,5-oxadiazol-3-yl)-NNO-azoxyl]-1,2,5-oxadiazol-3-amine dtic.mil This is an interactive data table. You can sort, filter, and search the data.
| Parameter | Value |
|---|---|
| Empirical Formula | C₄H₂N₈O₅·C₂H₅OH·0.5H₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.449(4) |
| b (Å) | 5.391(2) |
| c (Å) | 18.888(6) |
| β (°) | 91.23(2) |
| Volume (ų) | 1063.7(12) |
Powder X-ray Diffraction for Polymorphism and Crystalline Phase Identification
Powder X-ray Diffraction (PXRD) is a fundamental technique for the solid-state characterization of crystalline materials. It provides detailed information on the crystallographic structure, phase purity, and presence of different polymorphic forms. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect in the fields of pharmaceuticals and energetic materials, as different polymorphs can exhibit distinct physical properties, including density, stability, and solubility.
A comprehensive search of available scientific literature and chemical databases did not yield any specific powder X-ray diffraction data for this compound. While PXRD studies have been conducted on related furazan (B8792606) (1,2,5-oxadiazole) derivatives to characterize their crystal structures, no published patterns or analyses of polymorphism for the title compound could be located. For instance, the crystal structure of the related energetic material, 4-[(4-nitro-1,2,5-oxadiazol-3-yl)-NNO-azoxyl]-1,2,5-oxadiazol-3-amine, was characterized by X-ray diffraction, revealing a high crystal density. researchgate.netdtic.mil Similarly, studies on other classes of compounds, such as N-arylbenzamides and p-aminobenzoic acid, demonstrate the utility of PXRD in identifying and comparing different polymorphic forms, their hydrogen bonding networks, and packing efficiencies. mdpi.commanchester.ac.uk However, such specific analysis for this compound remains to be reported.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by its electronic structure. These ab initio or semi-empirical methods solve approximations of the Schrödinger equation to determine molecular orbitals, electron density distribution, and electrostatic potential. From these fundamental properties, key reactivity indicators such as HOMO-LUMO energy gaps, ionization potential, and electron affinity can be derived.
For 4-Nitro-1,2,5-oxadiazole-3-carboxylic acid, such calculations would elucidate the influence of the strongly electron-withdrawing nitro (-NO₂) group and the carboxylic acid (-COOH) group on the electron density of the 1,2,5-oxadiazole (furazan) ring. The molecular electrostatic potential (MESP) surface would highlight regions susceptible to nucleophilic or electrophilic attack, offering predictions about its chemical behavior.
Despite the utility of these methods, a comprehensive search of scientific literature reveals a lack of specific published studies detailing quantum chemical calculations for the electronic structure and reactivity of this compound. While research exists for other substituted 1,2,5-oxadiazoles, specific data for this compound, such as the parameters listed in Table 6.1, are not available in peer-reviewed publications.
Table 6.1: Predicted Electronic Properties (Illustrative) No published data is available for this compound. This table is for illustrative purposes only.
| Parameter | Predicted Value | Unit |
| HOMO Energy | Data not available | eV |
| LUMO Energy | Data not available | eV |
| HOMO-LUMO Gap | Data not available | eV |
| Dipole Moment | Data not available | Debye |
| Ionization Potential | Data not available | eV |
Density Functional Theory (DFT) Applications in Geometry Optimization, Vibrational Analysis, and Energy Landscapes
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. It is particularly valuable for determining optimized molecular geometries (bond lengths and angles), performing vibrational analysis to predict infrared (IR) and Raman spectra, and mapping potential energy surfaces.
An application of DFT to this compound would begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. Subsequent vibrational frequency calculations would yield a theoretical vibrational spectrum. These predicted spectra are invaluable for interpreting experimental IR and Raman data. Furthermore, by mapping the energy landscape, researchers could identify different conformers (e.g., related to the orientation of the carboxylic acid group) and the transition states connecting them, providing insight into the molecule's flexibility and energetic profile.
However, specific DFT studies focused on the geometry optimization, vibrational analysis, or energy landscapes of this compound have not been found in the public scientific literature. Therefore, precise calculated data for its structural and vibrational properties remain uncharacterised.
Table 6.2: DFT Calculated Geometrical Parameters (Illustrative) No published data is available for this compound. This table is for illustrative purposes only.
| Bond/Angle | Parameter | Predicted Value |
| Bond Length | C₃-C(OOH) | Data not available |
| Bond Length | C₄-N(O₂) | Data not available |
| Bond Angle | O-N-C₄ | Data not available |
| Dihedral Angle | N-C₃-C-O(H) | Data not available |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions in condensed phases (e.g., liquid or solid state).
For this compound, MD simulations could be employed to study how molecules pack in a crystal lattice, a critical factor for determining the density and stability of energetic materials. These simulations would also reveal the nature and strength of intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group and dipole-dipole interactions involving the nitro group and the oxadiazole ring. Such information is vital for understanding the material's physical properties and sensitivity.
A review of the literature indicates that no specific molecular dynamics simulation studies have been published for this compound to date.
Computational Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be validated against experimental measurements. Methods like DFT are commonly used to calculate vibrational frequencies (for IR and Raman spectroscopy), while Time-Dependent DFT (TD-DFT) can predict electronic absorption spectra (UV-Vis). Calculated NMR chemical shifts are also essential for confirming molecular structures.
For this compound, computational prediction of its IR, Raman, UV-Vis, and NMR spectra would be invaluable for its synthesis and characterization. A strong correlation between predicted and measured spectra provides a high degree of confidence in the structural assignment.
A thorough literature search did not yield any studies where spectroscopic parameters for this compound were computationally predicted and subsequently validated with experimental data.
Table 6.3: Comparison of Predicted vs. Experimental Spectroscopic Data (Illustrative) No published data is available for this compound. This table is for illustrative purposes only.
| Spectroscopic Technique | Key Parameter | Calculated Value | Experimental Value |
| FT-IR | C=O Stretch | Data not available | Data not available |
| FT-IR | NO₂ Asymmetric Stretch | Data not available | Data not available |
| ¹³C NMR | -COOH Carbon | Data not available | Data not available |
| UV-Vis | λmax | Data not available | Data not available |
Applications in Advanced Materials Science
Design and Synthesis of Energetic Materials based on 1,2,5-Oxadiazole Backbones
The design of modern energetic materials focuses on achieving a delicate balance between high detonation performance and low sensitivity to external stimuli like impact and friction. frontiersin.org The 1,2,5-oxadiazole backbone is a privileged structure in this field due to its ability to impart high density and positive heats of formation to the resulting molecules. ias.ac.inbohrium.com By functionalizing the furazan (B8792606) ring with various explosophoric groups, researchers can fine-tune the energetic output and stability of the final compounds. bohrium.com The synthesis of these materials often involves multi-step processes where precursors like 4-nitro-1,2,5-oxadiazole-3-carboxylic acid are modified to introduce desired functionalities. A common strategy involves linking multiple furazan rings or coupling them with other nitrogen-rich heterocyclic systems, such as 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, or tetrazoles, to build complex, high-performance energetic molecules. epa.govfrontiersin.orgresearchgate.net
A primary goal in designing HEDMs is to maximize energy content, which is often achieved by incorporating a high density of energy-rich functional groups. The furazan scaffold provides a stable platform for these modifications. Key strategies include:
Nitration: Direct nitration or nitration of precursor compounds is a fundamental method. For instance, amino groups on a furazan ring can be converted into highly energetic nitro groups (-NO₂) through processes like diazotization–substitution. frontiersin.orgnih.gov The nitration of 3-amino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan with 100% nitric acid yields a nitroamino (-NHNO₂) derivative, significantly enhancing its energetic properties.
Introduction of Azo and Azoxy Bridges: Linking two furazan rings via azo (-N=N-) or azoxy (-N=N(O)-) bridges is an effective strategy to increase nitrogen content and the heat of formation. frontiersin.orgnih.gov These bridges are typically formed through the oxidation of amino-substituted furazans. frontiersin.org
Incorporation of Nitrate Esters (-ONO₂): The nitrate ester group is a powerful explosophore. Introducing this moiety into molecules containing furazan and other oxadiazole rings has led to a family of energetic materials with high detonation performance and, in many cases, low sensitivity. frontiersin.org
Assembly with Other Heterocycles: A successful approach involves creating hybrid structures by linking the 1,2,5-oxadiazole ring with other energetic heterocycles like 1,2,4-oxadiazole (B8745197) or 1,3,4-oxadiazole (B1194373). frontiersin.orgresearchgate.net This combination can balance energetic performance and mechanical sensitivity. bohrium.com For example, energetic compounds have been synthesized by coupling 1,2,5-oxadiazole moieties with a 4-amino-3,5-dinitrophenyl scaffold through a 1,2,4-oxadiazole linker. acs.org
The performance of an energetic material is characterized by properties such as detonation velocity (vD) and detonation pressure (P), which are heavily dependent on its density (ρ) and heat of formation (HOF). Theoretical calculations, particularly using Density Functional Theory (DFT), are crucial for predicting these properties and guiding the design of new molecules. ias.ac.inresearchgate.net The Kamlet-Jacobs equations are commonly used to estimate detonation performance from calculated densities and HOFs. ias.ac.in
Experimental studies on furazan-based materials have confirmed their high performance. For example, replacing nitro groups with nitro-NNO-azoxy groups in furazan compounds can lead to calculated detonation velocities as high as 9.40 km s⁻¹ and pressures up to 43.4 GPa. researchgate.net Another family of materials combining furazan and 1,2,4-oxadiazole backbones with -ONO₂ and -NHNO₂ groups exhibits excellent detonation performance (vD up to 8,822 m s⁻¹, P up to 35.1 GPa) while maintaining remarkable insensitivity to impact and friction. frontiersin.org
The energy release mechanism in furazan-based compounds has been investigated through both theoretical and experimental methods. aip.orgdtic.mil Studies on the gas-phase decomposition of furazan and its derivatives show that the initial step involves the opening of the five-membered heterocyclic ring through the rupture of C-N and N-O bonds. aip.orgaip.org This process typically yields nitric oxide (NO) as a major and early decomposition product, which is a key step in the subsequent energy release cascade. aip.orgdtic.milaip.org
| Compound Name/Reference | Density (ρ) (g cm⁻³) | Detonation Velocity (vD) (m s⁻¹) | Detonation Pressure (P) (GPa) | Impact Sensitivity (IS) (J) |
|---|---|---|---|---|
| Hydrazinium Salt 11 frontiersin.org | 1.821 | 8,822 | 35.1 | 40 |
| (nitro-NNO-azoxy)furazan derivative 1 researchgate.net | - | 8.07 | 27.4 | - |
| (nitro-NNO-azoxy)furazan derivative 5 researchgate.net | - | 9.40 | 43.4 | - |
| 3,3′-diamino-4,4′-azoxyfurazan (DAAF) scispace.com | - | 7.93 | 30.6 | - |
| Ammonium Salt 10 frontiersin.org | 1.750 | 8,477 | 30.7 | > 35 |
Crystal engineering plays a pivotal role in the development of HEDMs, as the arrangement of molecules in the solid state dictates crucial properties like density and sensitivity. A higher crystal density generally leads to superior detonation performance. The strategic placement of functional groups allows for the formation of extensive intermolecular networks, primarily through hydrogen bonds and π-π stacking interactions. frontiersin.orgnih.gov These non-covalent interactions help to create dense and stable crystal lattices, which can reduce the material's sensitivity to external stimuli.
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal, providing insights into how molecules pack and interact. frontiersin.org For instance, analysis of oxadiazole-based energetic materials has shown that a large number of hydrogen bonds and π-π stacking interactions are key to their combination of low sensitivity and high energy density. frontiersin.org The formation of energetic salts is a prominent strategy in crystal engineering; by protonating a nitrogen-rich compound with an acid or deprotonating an acidic compound with a base, strong ionic interactions and a greater number of hydrogen bonds can be introduced, often leading to improved thermal stability and density. nih.gov
Role as Building Blocks for Polymeric Materials with Tailored Properties
While the primary focus for 1,2,5-oxadiazole derivatives has been on small-molecule energetic materials, the broader class of oxadiazoles is well-established in polymer science. Specifically, polymers containing 1,3,4-oxadiazole rings are known for their exceptional thermal stability, strength, and desirable dielectric properties. researchgate.net These polymers, including polyamides and polyimides, are synthesized via polycondensation reactions using monomers that contain preformed oxadiazole rings. researchgate.netechemcom.com The rigid, aromatic nature of the oxadiazole ring contributes to the high thermal resistance of the resulting polymer chains.
Given its structure, this compound and its derivatives represent potential monomers for the synthesis of novel energetic polymers. The carboxylic acid group can be readily converted into other functionalities suitable for polymerization, such as diols, diamines, or diacid chlorides. The incorporation of the energetic 4-nitro-1,2,5-oxadiazole moiety directly into a polymer backbone could lead to the development of advanced energetic binders or thermoplastic elastomers with tailored mechanical and energetic properties.
Exploration in Optoelectronic and Sensing Materials Leveraging Oxadiazole Frameworks
The unique electronic properties of oxadiazole heterocycles have led to their exploration in materials science beyond energetics. Many 1,3,4-oxadiazole derivatives are known to be highly efficient electron-transporting materials and exhibit strong luminescence, making them valuable components in organic light-emitting diodes (OLEDs). researchgate.net Similarly, benzofurazan (B1196253) (2,1,3-benzoxadiazole) derivatives have been incorporated into conjugated polymers for organic solar cell applications. metu.edu.tr
The 1,2,5-oxadiazole framework, particularly when substituted with electron-withdrawing groups like the nitro group in this compound, results in a highly electron-deficient aromatic system. This property makes its derivatives promising candidates for sensing applications. researchgate.net Furazan-based fluorophores have been designed for the selective detection of specific analytes, including anions like fluoride. researchgate.net The strong electron-accepting nature of the nitro-furazan scaffold can facilitate charge-transfer interactions with electron-rich analytes, leading to a detectable colorimetric or fluorescent response. This principle is also applied in designing sensors for nitro-containing explosives. researchgate.net
Exploration of Biological Activities and Medicinal Chemistry Insights Excluding Clinical Human Trials
1,2,5-Oxadiazole Scaffolds in Early-Stage Drug Design and Discovery
The unique structural and electronic properties of the 1,2,5-oxadiazole ring make it a valuable component in the design of novel drug candidates. iiarjournals.org Its incorporation into molecules can influence physicochemical properties such as polarity, lipophilicity, and metabolic stability, which are critical for pharmacokinetic and pharmacodynamic profiles.
A key strategy in medicinal chemistry is the use of bioisosteres, which are functional groups or molecules that have similar physical and chemical properties and produce broadly similar biological effects. The 1,2,5-oxadiazole ring, particularly the 4-hydroxy-1,2,5-oxadiazol-3-yl moiety, has been investigated as a nonclassical bioisosteric replacement for the carboxylic acid group. acs.orgnih.gov This substitution can be advantageous as carboxylic acids can sometimes lead to poor oral bioavailability and metabolic instability. nih.gov The oxadiazole ring can mimic the hydrogen bonding capabilities of a carboxylic acid while offering improved metabolic stability and membrane permeability. spast.orgresearchgate.netnih.gov For instance, studies on γ-aminobutyric acid (GABA) analogues where the carboxyl group was replaced with a 4-hydroxy-1,2,5-oxadiazol-3-yl unit demonstrated that these compounds retained activity at GABA receptors, showcasing the potential of this bioisosteric substitution. acs.org
The rational design of biologically active compounds containing the 1,2,5-oxadiazole scaffold involves several key principles. Structure-activity relationship (SAR) studies are crucial in understanding how different substituents on the oxadiazole ring influence biological activity. For example, the introduction of specific functional groups can enhance the binding affinity of the compound to its biological target. frontiersin.org Lipophilicity and electronic properties are also critical factors. A multiple regression analysis of 1,2,5-oxadiazole N-oxide derivatives with herbicidal activity indicated that variations in biological activity could be explained by changes in lipophilicity and reduction potential. nih.gov Molecular docking studies are often employed to predict the binding modes of oxadiazole derivatives with their target proteins, providing insights for further optimization. iiarjournals.org
Enzyme Inhibition Studies and Target Interaction Mechanisms (e.g., protein kinase inhibitors)
Derivatives of 1,2,5-oxadiazole have been investigated as inhibitors of various enzymes, playing a role in the development of potential treatments for a range of diseases. For instance, certain 1,2,5-oxadiazole derivatives have been identified as potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer immunosuppression. chemicalbook.comnih.gov A series of 1,2,5-oxadiazole-3-carboximidamide derivatives exhibited significant inhibitory activity against human IDO1 in both enzymatic and cellular assays. nih.gov
Molecular modeling and docking studies have been instrumental in elucidating the interaction mechanisms between oxadiazole derivatives and their enzyme targets. These studies have shown that the oxadiazole ring can participate in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, within the active site of the enzyme. For example, docking studies of 1,2,5-oxadiazole derivatives with topoisomerase I provided evidence of their interaction with the enzyme. iiarjournals.org
Investigations into Antimicrobial and Antifungal Activity of Oxadiazole Derivatives
The 1,2,5-oxadiazole scaffold has been a foundation for the development of novel antimicrobial and antifungal agents. researchgate.netnih.gov Various derivatives have demonstrated activity against a range of pathogenic bacteria and fungi. nih.govnih.govresearchgate.netmdpi.com
In the realm of antifungal research, two oxadiazole compounds, LMM5 and LMM11, have shown fungicidal activity against Paracoccidioides spp., with minimum inhibitory concentration (MIC) values ranging from 1 to 32 μg/mL. nih.gov These compounds were also found to have a synergistic effect when combined with Amphotericin B. nih.gov Another study reported that two new 1,3,4-oxadiazole (B1194373) compounds, also designated LMM5 and LMM11, were effective against Candida albicans with an MIC of 32 μg/ml. frontiersin.org
The table below summarizes the in vitro antifungal activity of selected oxadiazole derivatives.
| Compound | Target Organism | MIC (μg/mL) | Reference |
|---|---|---|---|
| LMM5 | Paracoccidioides spp. | 1-32 | nih.gov |
| LMM11 | Paracoccidioides spp. | 1-32 | nih.gov |
| LMM5 | Candida albicans | 32 | frontiersin.org |
| LMM11 | Candida albicans | 32 | frontiersin.org |
| Compound 4f | Exserohilum turcicum | 29.14 | mdpi.com |
| Compound 4f | Colletotrichum capsica | 8.81 | mdpi.com |
| Compound 4q | Rhizoctonia solani | 38.88 | mdpi.com |
| Compound F15 | Sclerotinia sclerotiorum | 2.9 | mdpi.com |
Applications in Agrochemical Research: Herbicidal, Insecticidal, and Fungicidal Properties
Beyond medicinal chemistry, 1,2,5-oxadiazole derivatives have also found applications in agrochemical research, exhibiting herbicidal, insecticidal, and fungicidal properties. nih.govacs.org The development of new pesticides is crucial for crop protection, and the oxadiazole scaffold offers a promising platform for the discovery of novel active ingredients. researchgate.netnih.gov
Herbicidal Activity: Certain 1,2,5-oxadiazole-2-oxide and benzo[c] iiarjournals.orgnih.govresearchgate.netoxadiazole-N-oxide derivatives have demonstrated herbicidal activity. chemicalbook.com A study on novel tetrahydrophthalimide derivatives containing oxadiazole moieties showed that some compounds exhibited significant postemergence herbicidal activity against various weeds. acs.org For instance, compound B11 displayed over 90% inhibitory activity against Abutilon theophrasti, Amaranthus retroflexus, and Portulaca oleracea at low application rates. acs.org
Insecticidal Activity: Derivatives of 1,2,4-oxadiazole (B8745197) have been explored for their insecticidal properties. researchgate.net One study found that 3-pyridyl-substituted derivatives of 1,2,4-oxadiazole exhibited good insecticidal activity against insects such as Nilaparvata lugens, Nephotettix cincticeps, and Aphis craccivora. researchgate.net Another research effort focused on 1,2,4-oxadiazole derivatives containing haloalkyl groups as potential nematicides, with compound A1 showing excellent activity against Bursaphelenchus xylophilus. mdpi.com
Fungicidal Activity: The fungicidal potential of oxadiazole derivatives is also a significant area of research. frontiersin.orgmdpi.com A series of 1,2,4-oxadiazole derivatives were synthesized and evaluated for their antifungal activity against various plant pathogenic fungi. mdpi.com Compounds 4f and 4q showed significant activity against Rhizoctonia solani, Fusarium graminearum, Exserohilum turcicum, and Colletotrichum capsica. mdpi.com Another study on 1,2,4-oxadiazole derivatives containing amide fragments found that compound F15 demonstrated excellent antifungal activity against Sclerotinia sclerotiorum, with an EC50 value of 2.9 μg/mL. mdpi.com
The following table presents the EC50 values of selected oxadiazole derivatives against various plant pathogenic fungi.
| Compound | Target Fungus | EC50 (μg/mL) | Reference |
|---|---|---|---|
| Compound 4f | Rhizoctonia solani | 12.68 | mdpi.com |
| Compound 4f | Fusarium graminearum | 29.97 | mdpi.com |
| Compound 4f | Exserohilum turcicum | 29.14 | mdpi.com |
| Compound 4f | Colletotrichum capsica | 8.81 | mdpi.com |
| Compound 4q | Rhizoctonia solani | 38.88 | mdpi.com |
| Compound 4q | Fusarium graminearum | 149.26 | mdpi.com |
| Compound 4q | Exserohilum turcicum | 228.99 | mdpi.com |
| Compound 4q | Colletotrichum capsica | 41.67 | mdpi.com |
| Compound F15 | Sclerotinia sclerotiorum | 2.9 | mdpi.com |
Future Research Directions and Emerging Paradigms
Development of Sustainable and Green Chemistry Approaches for 4-Nitro-1,2,5-oxadiazole-3-carboxylic acid Synthesis
The synthesis of energetic materials, including nitro-oxadiazoles, traditionally involves hazardous reagents and solvents, generating significant environmental concerns. A major future direction is the adoption of green chemistry principles to mitigate this impact. Research is increasingly focused on methodologies that reduce waste, minimize energy consumption, and eliminate the use of toxic substances. ontosight.aimdpi.com
Key sustainable approaches being explored for the synthesis of oxadiazole derivatives include:
Microwave-Assisted Synthesis: This technique significantly accelerates reaction rates, often leading to higher yields and cleaner product formation in a fraction of the time required for conventional heating. chemicalbook.comresearchgate.net Microwave irradiation provides rapid and uniform heating, which can minimize the formation of byproducts. epa.gov For the synthesis of this compound, this could translate to more efficient cyclization and nitration steps.
Solvent-Free Reactions: Conducting reactions in the absence of solvents is a cornerstone of green chemistry, reducing costs and environmental pollution. ontosight.aimdpi.com Techniques such as grinding or milling reactants together (mechanochemistry) can provide the energy needed to initiate reactions in a solid state. researchgate.net These solvent-free conditions are being investigated for the synthesis of various heterocyclic compounds and could be adapted for oxadiazole precursors. ingentaconnect.com
Ultrasound-Mediated Synthesis: Sonication, the application of ultrasound energy to a reaction, can enhance chemical reactivity through acoustic cavitation. researchgate.net This method has been successfully used for synthesizing oxadiazole derivatives, often resulting in shorter reaction times and improved yields. rsc.org
Biocatalysis: The use of enzymes to catalyze nitration reactions is an emerging green alternative to harsh mixed-acid conditions. While still in early stages for many synthetic targets, biocatalysis offers unparalleled selectivity and operates under mild, environmentally benign conditions. researchgate.net
The overarching goal is to develop synthetic pathways that are not only efficient but also inherently safer and more environmentally responsible, aligning with the global push for sustainable chemical manufacturing. encyclopedia.pubiiarjournals.org
Exploration of Unconventional Derivatization Pathways and Reaction Conditions
Beyond greener synthesis of the parent compound, significant research is aimed at developing novel and more efficient methods for creating derivatives. These unconventional pathways are crucial for tuning the properties of the this compound scaffold for specific applications.
One-Pot Synthesis-Functionalization Strategies: A highly efficient approach involves the sequential formation and functionalization of the oxadiazole ring within a single reaction vessel. researchgate.netresearchgate.net This eliminates the need for isolating intermediates, thereby saving time, resources, and reducing waste. researchgate.net Such strategies could be developed to synthesize the oxadiazole core from a carboxylic acid precursor and then introduce the nitro group or other functionalities in a streamlined process. researchgate.netresearchgate.net
Direct C-H Functionalization: A paradigm shift in organic synthesis, C-H functionalization allows for the direct modification of carbon-hydrogen bonds on the oxadiazole ring. This avoids the traditional need for pre-functionalized starting materials, offering a more atom-economical route to novel derivatives. Research into metal-catalyzed C-H activation on azole rings is an active field that could provide direct access to a wide array of substituted furazans. ontosight.aiacs.org
Continuous Flow Synthesis: For reactions involving hazardous intermediates or highly exothermic processes like nitration, continuous flow chemistry presents a transformative alternative to traditional batch processing. mdpi.comchemicalbook.com In a flow reactor, small quantities of reagents are continuously mixed and reacted in a confined channel, allowing for superior control over temperature, pressure, and reaction time. epa.govingentaconnect.com This dramatically enhances safety, minimizes the risk of runaway reactions, and often improves product purity and consistency, making it an ideal technology for the synthesis of energetic materials and their derivatives. mdpi.comchemicalbook.com
These advanced synthetic strategies provide powerful tools for efficiently accessing a diverse library of derivatives from the this compound core, accelerating the discovery of molecules with tailored properties.
Integration of Advanced Characterization Techniques for Real-Time Mechanistic Studies
A thorough understanding of reaction mechanisms is critical for optimizing synthetic routes and controlling the properties of the final product. Future research will increasingly rely on advanced characterization techniques that can probe chemical transformations in real-time, moving beyond the analysis of final products to observe the reaction as it unfolds.
Operando Spectroscopy: Techniques such as operando Raman and FTIR spectroscopy allow for the monitoring of a chemical reaction under actual process conditions. researchgate.netresearchgate.net By collecting spectra continuously, researchers can identify transient intermediates, track reactant consumption and product formation, and gain direct insight into the reaction kinetics and pathway. taylorfrancis.com This would be invaluable for studying the complex cyclization and nitration steps in the synthesis of this compound, helping to optimize conditions for yield and purity.
Ultrafast Spectroscopy: To understand the fundamental dynamics of energetic materials, particularly their initiation and decomposition, researchers are turning to ultrafast techniques like femtosecond transient absorption spectroscopy and femtosecond time-resolved mass spectrometry (FTRMS). ontosight.aichemicalbook.com These methods can capture events on picosecond (10⁻¹² s) and femtosecond (10⁻¹⁵ s) timescales, revealing the initial bond-breaking and energy-releasing steps in photochemical or shock-induced reactions of nitro compounds. researchgate.netingentaconnect.com This fundamental knowledge is crucial for designing safer and more reliable energetic materials.
The integration of these advanced analytical tools will provide an unprecedented, detailed view of the reaction dynamics and decomposition pathways of nitro-oxadiazole systems, enabling a more rational design of both synthetic processes and the materials themselves.
Application of Artificial Intelligence and Machine Learning in Oxadiazole Research and Design
The traditional trial-and-error approach to materials discovery is time-consuming and resource-intensive. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to accelerate this process, particularly in the design of energetic materials and complex organic molecules. chemicalbook.comrsc.org
Predictive Modeling of Properties: Machine learning algorithms, such as artificial neural networks and kernel ridge regression, can be trained on existing datasets of known compounds to build models that predict the properties of new, hypothetical molecules. researchgate.netingentaconnect.com For energetic materials, these models can rapidly estimate key performance parameters like density, heat of formation, detonation velocity, and impact sensitivity from the molecular structure alone, without the need for synthesis and hazardous testing. ontosight.ai This allows for the high-throughput virtual screening of thousands of potential oxadiazole derivatives to identify the most promising candidates for synthesis.
Inverse Design and Generative Models: A more advanced application of AI is "inverse design," where the desired properties are specified, and the AI model generates novel molecular structures predicted to exhibit those properties. iiarjournals.org Generative models, a cornerstone of this approach, can explore vast chemical spaces to design new oxadiazole scaffolds with optimized performance and safety characteristics that may not have been conceived through traditional human intuition.
Computational Screening and Synthesis Prediction: Computational chemistry methods like Density Functional Theory (DFT) and molecular docking are used in conjunction with AI to refine property predictions and understand molecule-protein interactions for potential pharmaceutical applications of oxadiazole scaffolds. epa.govresearchgate.net Furthermore, AI is being developed to predict viable synthetic pathways, helping chemists to identify the most efficient routes to novel target molecules identified through computational design. frontiersin.org
By integrating AI and ML into the research and design workflow, scientists can navigate the vast chemical space of oxadiazole derivatives more efficiently, prioritizing experimental efforts on candidates with the highest probability of success.
Translational Research of Oxadiazole Scaffolds into Novel Applications
While this compound is rooted in the field of energetic materials, the broader 1,2,5-oxadiazole (furazan) scaffold possesses a unique combination of chemical and physical properties that are driving its translation into diverse and innovative applications. ontosight.aiencyclopedia.pub
Medicinal Chemistry: The oxadiazole ring is a privileged scaffold in drug discovery, valued for its metabolic stability and ability to participate in hydrogen bonding. nih.govnih.gov 1,2,5-Oxadiazole derivatives, in particular, are being explored for a range of therapeutic uses. Their ability to act as nitric oxide (NO) donors is of significant interest for developing vasodilating agents. researchgate.net Furthermore, they have shown promise as potent inhibitors of enzymes like indoleamine 2,3-dioxygenase, a target in cancer therapy, and have been investigated for antiproliferative and antimicrobial activities. chemicalbook.comiiarjournals.orgjneonatalsurg.com
Materials Science: The unique electronic properties and inherent stability of the oxadiazole ring make it a valuable building block in materials science. mdpi.comresearchgate.net The fluorogenic nature of certain 1,2,5-oxadiazole derivatives has led to their investigation for use in organic light-emitting diodes (OLEDs) and other electroluminescent materials. chemicalbook.com They can act as electron-transporting or emitting species in these devices. rsc.org
Agrochemicals: The biological activity of furazan (B8792606) derivatives extends to agriculture, where they have been explored as potential herbicides and pesticides. ontosight.ai
Energetic Biocidal Agents: An emerging application combines the high-energy nature of the furazan ring with the biocidal properties of other chemical groups. For instance, iodine-containing furazan compounds have been synthesized as novel high-performance energetic biocidal agents, designed to neutralize biological threats while possessing high energy content. rsc.org
The translation of fundamental knowledge about the oxadiazole scaffold into these varied fields demonstrates its versatility. Future research will continue to bridge the gap between basic chemistry and functional applications, leveraging the unique properties of this heterocyclic system to address challenges in medicine, electronics, and beyond.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-nitro-1,2,5-oxadiazole-3-carboxylic acid, and what are the critical reaction conditions?
- Answer : The compound is typically synthesized via multi-step pathways. A key method involves oxidation of precursors using Caro's acid (H2SO5), as demonstrated in the synthesis of related nitro-oxadiazole derivatives. For example, diaminofurazan (DAF) oxidation with Caro's acid yields intermediates like 3,3′-diamino-4,4′-azoxyfurazan (DAAzF) with an 88.8% yield, followed by nitration and carboxylation steps . Critical conditions include controlled temperature (e.g., ice-cooling for exothermic steps) and precise stoichiometry to avoid side reactions .
Q. How is the structure of this compound confirmed experimentally?
- Answer : Structural confirmation relies on spectroscopic and analytical techniques:
- NMR : Peaks at δ 129.0–175.5 ppm (carbonyl and nitro groups) in <sup>13</sup>C NMR .
- Mass Spectrometry (MS) : CI-MS m/z 235 (M+1)<sup>+</sup> for analogous compounds .
- Elemental Analysis : Matches calculated values for C, H, and N (e.g., C4H3N3O4) .
Q. What are the stability considerations for handling and storing this compound?
- Answer : The compound should be stored in a dry, ventilated environment in tightly sealed containers to prevent hydrolysis or decomposition. Avoid exposure to strong oxidizers (e.g., NOx, CO) and static electricity, as noted in safety protocols for similar nitro-oxadiazoles .
Advanced Research Questions
Q. What challenges arise in scaling up synthesis using microreactor technology, and how are they addressed?
- Answer : Continuous synthesis in microreactors improves heat transfer and reaction uniformity. However, challenges include optimizing flow rates and residence times to prevent intermediate degradation. For example, 4-cyclopropyl-1,2,5-oxadiazole-3-carboxylic acid synthesis achieved via microreactors requires precise control of cyclopropanation and oxidation steps to maintain >90% purity .
Q. How can conflicting spectroscopic data for nitro-oxadiazole derivatives be resolved?
- Answer : Discrepancies in NMR or MS data often arise from tautomerism or impurities. Cross-validation using multiple techniques (e.g., IR for nitro-group confirmation, X-ray crystallography) is essential. For example, tautomeric shifts in 1,2,3-oxadiazole derivatives necessitate dynamic NMR studies to resolve ambiguities .
Q. What strategies mitigate side reactions during nitration of oxadiazole precursors?
- Answer : Nitration at the 4-position competes with ring-opening or over-nitration. Strategies include:
- Low-temperature nitration (−10°C to 0°C) to suppress decomposition.
- Protecting-group chemistry : Benzyloxy or ester groups at the 3-position stabilize the core structure during reaction (e.g., 4-(benzyloxy)-1,2,5-oxadiazole-3-carboxylic acid synthesis) .
Q. What bioactivity or pharmacological applications are explored for nitro-oxadiazole derivatives?
- Answer : Derivatives like 4-amino-1,2,5-oxadiazole-3-carbohydrazide show potential as antimicrobial or anticancer agents. Challenges include improving solubility and metabolic stability, often addressed via carboxylate salt formation or prodrug strategies .
Q. How does the nitro group influence the electronic and energetic properties of the oxadiazole ring?
- Answer : The nitro group increases ring electron deficiency, enhancing thermal stability but reducing reactivity toward nucleophiles. Computational studies (e.g., DFT) reveal decreased HOMO-LUMO gaps, correlating with explosive or bioactive properties in derivatives like ANAZF (CAS 155438-11-2) .
Methodological Notes
- Synthetic Optimization : Use design of experiments (DoE) to screen reaction parameters (e.g., solvent polarity, catalyst loading) for nitro-oxadiazole synthesis .
- Analytical Cross-Check : Combine HPLC with high-resolution MS (HRMS) to detect trace impurities in final products .
- Safety Protocols : Follow OSHA/NIOSH guidelines for handling nitro compounds, including PPE (gloves, respirators) and emergency ventilation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
